ethyl 4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: Ethyl 4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Structure: It contains fused rings, including a triazatricyclo[7.4.0.02,7]trideca ring system.
Functional Groups:
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These depend on reaction conditions, but products could include derivatives with altered substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and novel synthetic pathways.
Biology: Explore potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Assess its pharmacological properties (e.g., antitumor, antimicrobial).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related structures (e.g., other triazatricyclo compounds).
Properties
Molecular Formula |
C25H21ClFN3O4S |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-12-11-18-20(14-28)35-23-21(18)22(31)30(17-9-7-16(26)8-10-17)24(32)29(23)13-15-5-3-4-6-19(15)27/h3-10H,2,11-14H2,1H3 |
InChI Key |
SNJQCKBGXMLPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.